molecular formula C7H13NO3S B054363 N-Isobutyryl-D-cysteine CAS No. 124529-07-3

N-Isobutyryl-D-cysteine

Numéro de catalogue: B054363
Numéro CAS: 124529-07-3
Poids moléculaire: 191.25 g/mol
Clé InChI: BWBQXMAXLAHHTK-RXMQYKEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Properties N-Isobutyryl-D-cysteine (chemical formula: C₇H₁₃NO₃S; CAS No. 124529-07-3) is a chiral derivative of cysteine where the amino group is protected by an isobutyryl group. Its molecular weight is 191.245 g/mol, and it is characterized by a sulfur-containing thiol group and a stereospecific D-configuration at the alpha carbon .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Isobutyryl-D-cysteine can be synthesized through the reaction of D-cysteine with isobutyryl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Chiral Derivatization in Chromatography

Overview
N-Isobutyryl-D-cysteine is extensively used for the precolumn derivatization of amino acids in high-performance liquid chromatography (HPLC). The introduction of the isobutyryl group enhances the separation and detection capabilities of amino acids, particularly in distinguishing between enantiomers.

Mechanism
The derivatization process alters the charge and size of amino acids, improving their interaction with the HPLC column. This is especially beneficial for chiral separation, allowing researchers to effectively differentiate between L- and D-enantiomers.

Case Study: Amino Acid Analysis
In a study involving complex mixtures of amino acids, NIBC was employed to derivatize D-amino acids. The resulting derivatives exhibited enhanced chromatographic behavior, enabling sensitive and efficient separation from similar structures.

Biological Interactions
this compound has demonstrated various biological activities, including interactions with biomolecules that may influence cellular processes. Studies indicate that it can affect cell adhesion and viability, showcasing its potential in biomedical applications.

Chiral Effects on Cell Behavior
Research has shown that chiral surfaces coated with NIBC influence neuronal growth and cell adhesion. For instance, D-cysteine showed less inhibition on neuronal attachment compared to its L-counterpart, indicating its potential role in neurobiology .

Nanotechnology Applications

Nanoparticle Functionalization
this compound can be used to functionalize gold nanoparticles, enhancing their stability and biocompatibility. This functionalization allows for the development of novel nanobiotechnological applications.

Case Study: Antiviral Properties
A study investigated the use of chiral nanoparticles functionalized with D-penicillamine as antiviral agents. The findings revealed that these nanoparticles exhibited high affinity toward viral capsids, showcasing their potential as effective photoactivated antivirals .

Comparison with Other Cysteine Derivatives

To better understand the unique properties of this compound, a comparison with other cysteine derivatives is presented below:

Compound NameStructural FeaturesUnique Characteristics
N-Isobutyryl-L-cysteineSimilar structure but different chiralityExhibits different optical properties
AcetylcysteineAcetyl group instead of isobutyrylCommonly used as a mucolytic agent
PropionylcysteinePropionyl group attachedLess studied; potential applications in drug design
CysteinylglycineContains glycine as a second amino acidImportant in peptide synthesis

This compound's distinct properties arise from its specific acyl group and chirality, making it valuable for specialized applications in biochemistry and nanotechnology.

Mécanisme D'action

N-Isobutyryl-D-cysteine exerts its effects through its chiral thiol group, which can form bonds with various substrates. The compound’s chirality plays a crucial role in its interactions with biological molecules, influencing cell behavior and molecular recognition processes. The molecular targets and pathways involved include interactions with amino acids and proteins, affecting their structure and function .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-Isobutyryl-L-Cysteine

Structural and Enzymatic Differences

  • Stereochemistry : The L-enantiomer exhibits a retention time of 34 min on a CHIRALPAK™ QN-AX column, compared to 21.5 min for the D-form .
  • Enzymatic Activity : AcsA enzyme shows 3-fold higher Vmax for N-Isobutyryl-L-cysteine synthesis (0.213 units/mg) compared to the D-form (0.071 units/mg) .
  • DNA Interactions : The L-form binds more effectively to relaxed DNA via dipole interactions, while the D-form induces supercoiling and weaker binding .

N-Acetylcysteine (NAC)

Functional Contrasts

  • Antioxidant Activity : NAC serves as a glutathione precursor, directly scavenging reactive oxygen species (ROS) and mitigating oxidative stress in clinical settings (e.g., cardiac surgery) .
  • Therapeutic Use: Clinically approved for acetaminophen overdose and respiratory conditions, unlike N-Isobutyryl-D-cysteine, which lacks direct therapeutic applications .
  • Chemical Inertness : Both NAC and this compound are inert as enzyme substrates due to N-acylation, but NAC’s smaller acetyl group may enhance membrane permeability .

Other N-Acylated Cysteine Derivatives

  • N-Acetyl-L-cysteine Methyl Ester : Used in peptide synthesis but lacks chiral derivatization utility due to esterification .
  • N-Isobutyryl-DL-homocysteine : Shows distinct chromatographic behavior (retention time: 19.1 min) compared to this compound, highlighting substrate specificity in enzymatic reactions .

Key Research Findings and Data

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Km (mM) Vmax (units/mg) Key Applications
This compound 191.24 78.92 ± 4.14 0.071 ± 0.005 Chiral derivatization, nanotechnology
N-Isobutyryl-L-cysteine 191.24 N/A 0.213 DNA separation, enzymatic studies
N-Acetylcysteine (NAC) 163.20 N/A N/A Antioxidant therapy, mucolytic agent

Activité Biologique

N-Isobutyryl-D-cysteine (NIBC) is a derivative of cysteine that has garnered attention for its potential therapeutic applications due to its biological activity. This article explores the biochemical properties, mechanisms of action, and relevant research findings associated with NIBC, highlighting its significance in medical and biochemical contexts.

This compound is characterized by its isobutyryl group attached to the thiol-containing amino acid cysteine. This modification enhances its stability and bioavailability compared to other cysteine derivatives, such as N-acetyl-L-cysteine (NAC). Studies have shown that NIBC exhibits improved pharmacokinetic properties, which may contribute to its biological efficacy.

The biological activity of NIBC can be attributed to several mechanisms:

  • Antioxidant Activity : NIBC functions as a potent antioxidant, scavenging free radicals and reducing oxidative stress. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS).
  • Anti-inflammatory Effects : Research indicates that NIBC may possess anti-inflammatory properties, potentially aiding in the treatment of conditions characterized by chronic inflammation, such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Cellular Protection : NIBC has been shown to protect lung cells from oxidative damage. In experimental models, it demonstrated effectiveness comparable to NAC in preventing lung injury induced by oxidative stress .

Pharmacokinetics

A notable study evaluated the pharmacokinetics of NIBC in humans. After oral administration, peak plasma concentrations reached approximately 10 µM, with a significant proportion excreted unchanged in urine (74%) . This high bioavailability suggests that NIBC could be more effective than NAC for certain therapeutic applications.

Case Studies

  • Oxidative Stress in Lung Injury : In a model of oxygen toxicity, NIBC provided protection against lung injury at levels comparable to NAC when administered intravenously. This suggests that NIBC may be a viable alternative for treating oxidative stress-related lung diseases .
  • Chronic Inflammation : A study explored the application of NIBC in inflammatory conditions. Results indicated that NIBC could reduce markers of inflammation in vitro and in vivo, supporting its potential use in treating chronic inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities and pharmacokinetic properties of this compound compared to other cysteine derivatives:

CompoundAntioxidant ActivityAnti-inflammatory EffectsBioavailability (%)Peak Plasma Concentration (µM)
This compoundHighYes7410
N-Acetyl-L-CysteineModerateYesLow1
L-CysteineLowLimitedVariable2-5

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing N-Isobutyryl-D-cysteine in laboratory settings?

  • Methodology : Synthesis typically involves acyl-CoA synthetase-mediated reactions with D-cysteine as the substrate, followed by purification via chiral chromatography (e.g., CHIRALPAK™ QN-AX columns). Kinetic parameters like Km (78.92 ± 4.14 mM for D-cysteine) and Vmax (0.071 ± 0.005 units/mg) should be calculated using standardized assays . Characterization includes mass spectrometry (monoisotopic mass: 191.061614), NMR for stereochemical confirmation, and elemental analysis for purity validation .

Q. How should researchers design experiments to assess the redox-modulating effects of this compound?

  • Experimental Design : Use cell-based assays to measure reactive oxygen species (ROS) levels (e.g., DCFH-DA fluorescence) and antioxidant enzyme activity (e.g., glutathione peroxidase, catalase). Include controls with N-acetylcysteine (a well-studied redox modulator) for comparative analysis. Ensure replication of experiments across multiple cell lines to validate pathway specificity .

Q. What are the standard protocols for evaluating the compound’s impact on gene expression related to apoptosis or proliferation?

  • Protocol : Perform RNA sequencing or qPCR to quantify expression of genes like BAX, BCL-2, and p53. Use siRNA knockdown or CRISPR-Cas9 to confirm functional roles of target genes. Pair with flow cytometry to correlate gene expression changes with apoptosis/proliferation rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding this compound’s enantiomer-specific biological activity?

  • Approach : Compare the D- and L-isoforms in parallel assays (e.g., DNA binding studies, enzyme inhibition). For example, vibrational circular dichroism (VCD) reveals that the L-isomer binds relaxed DNA more effectively, while the D-isomer induces supercoiling and weaker binding . Validate findings using isothermal titration calorimetry (ITC) to quantify binding affinities. Replicate experiments under varying pH and ionic conditions to assess environmental dependencies .

Q. What strategies are recommended for analyzing synergistic or antagonistic effects of this compound with conventional antifungal agents?

  • Method : Use checkerboard assays to determine fractional inhibitory concentration indices (FICIs). For example, combine this compound with amphotericin B or voriconazole against Scedosporium isolates. Classify interactions as synergistic (FICI ≤0.5), additive (0.5–1), indifferent (1–4), or antagonistic (>4). Include time-kill curves to confirm static vs. cidal effects .

Q. How should researchers address variability in redox signaling outcomes across different cell types?

  • Resolution : Conduct dose-response and time-course experiments to identify cell-specific thresholds for ROS scavenging vs. pro-oxidant effects. Use transcriptomic profiling to map cell-type-specific pathway activation (e.g., Nrf2/ARE in hepatocytes vs. NF-κB in immune cells). Cross-reference with databases like Reactome to contextualize divergent signaling nodes .

Q. What statistical frameworks are critical for validating the reproducibility of kinetic data for this compound in enzyme assays?

  • Statistical Design : Report Km and Vmax with standard deviations from triplicate experiments. Use ANOVA followed by Tukey-Kramer post hoc tests (avoid Fisher’s LSD) to compare enzyme activities across substrates. Include power analysis to justify sample sizes and minimize Type II errors .

Q. Methodological Best Practices

Q. How to ensure rigorous stereochemical characterization of this compound derivatives?

  • Guidelines : Employ chiral chromatography and X-ray crystallography to confirm absolute configuration. Cross-validate with optical rotation measurements ([α]D) and compare to literature values for L/D-cysteine derivatives .

Q. What are the ethical considerations when designing in vitro studies involving human cell lines treated with this compound?

  • Compliance : Adhere to institutional review board (IRB) protocols for cell line sourcing (e.g., ATCC). Document consent for primary human cells and disclose potential conflicts of interest. Include cytotoxicity assays (e.g., MTT, LDH release) to justify safe dosing ranges .

Q. How to optimize experimental workflows for studying the compound’s role in protein synthesis modulation?

  • Workflow : Use puromycin incorporation assays to measure nascent protein synthesis rates. Combine with riboprofiling to identify translationally regulated mRNAs. Validate using SILAC (stable isotope labeling by amino acids in cell culture) for quantitative proteomics .

Q. Data Reporting Standards

  • Kinetic Data : Report Km, Vmax, and inhibition constants with ±SD. Use Michaelis-Menten plots with nonlinear regression fits .
  • Antifungal Activity : Provide MIC (minimum inhibitory concentration) values in µg/mL or µM, alongside clinical breakpoints from CLSI guidelines .
  • Gene Expression : Adhere to MIQE guidelines for qPCR, including primer efficiencies and Ct thresholds .

Propriétés

IUPAC Name

(2S)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBQXMAXLAHHTK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357425
Record name N-Isobutyryl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124529-07-3
Record name N-Isobutyryl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isobutyryl-D-cysteine
Reactant of Route 2
Reactant of Route 2
N-Isobutyryl-D-cysteine
Reactant of Route 3
Reactant of Route 3
N-Isobutyryl-D-cysteine
Reactant of Route 4
Reactant of Route 4
N-Isobutyryl-D-cysteine
Reactant of Route 5
Reactant of Route 5
N-Isobutyryl-D-cysteine
Reactant of Route 6
Reactant of Route 6
N-Isobutyryl-D-cysteine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.